1-(2-Amino-3-(methylthio)phenyl)-3-chloropropan-2-one
Description
1-(2-Amino-3-(methylthio)phenyl)-3-chloropropan-2-one is a chlorinated ketone derivative featuring a 2-amino-3-(methylthio)phenyl substituent. The methylthio (-SCH₃) and amino (-NH₂) groups on the aromatic ring, combined with the 3-chloropropan-2-one backbone, may confer unique physicochemical properties, such as enhanced lipophilicity and reactivity compared to oxygen- or fluorine-containing analogs .
Properties
Molecular Formula |
C10H12ClNOS |
|---|---|
Molecular Weight |
229.73 g/mol |
IUPAC Name |
1-(2-amino-3-methylsulfanylphenyl)-3-chloropropan-2-one |
InChI |
InChI=1S/C10H12ClNOS/c1-14-9-4-2-3-7(10(9)12)5-8(13)6-11/h2-4H,5-6,12H2,1H3 |
InChI Key |
IINMJELXPNVYNA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1N)CC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-3-(methylthio)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common method starts with the nitration of 2-methylthiophenol to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group. The final step involves the chlorination of the propanone moiety under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-3-(methylthio)phenyl)-3-chloropropan-2-one undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Amino-3-(methylthio)phenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-(methylthio)phenyl)-3-chloropropan-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. The chloropropanone moiety can act as an electrophile, reacting with nucleophilic sites in proteins and enzymes, potentially leading to inhibition or modification of their activity.
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
- Backbone Differences: The target compound’s ketone group (propan-2-one) contrasts with amide backbones in and compounds.
- Substituent Effects : The methylthio group (-SCH₃) in the target compound is less electronegative but more lipophilic than the trifluoromethoxy (-OCF₃) group in the analog from , which may alter membrane permeability and binding affinity .
Physicochemical Properties
Biological Activity
1-(2-Amino-3-(methylthio)phenyl)-3-chloropropan-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₀ClN₃OS, with a molecular weight of approximately 229.73 g/mol. The compound features an amino group, a methylthio group, and a chloropropanone moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules:
- Hydrogen Bonding : The amino group can form hydrogen bonds with proteins, facilitating interactions that may alter protein function.
- Electrophilic Activity : The chloropropanone moiety acts as an electrophile, allowing for nucleophilic attack by cellular nucleophiles. This can lead to covalent modifications of target proteins, potentially influencing enzyme activities and receptor interactions.
Biological Activities
Research has indicated several potential therapeutic properties of this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Anticancer Properties : The compound has shown promise in anticancer studies, potentially through its ability to modify the activity of enzymes involved in cancer cell proliferation and survival.
Antimicrobial Studies
A study investigating the antimicrobial effects of similar compounds found that derivatives with structural similarities to this compound exhibited significant antibacterial activity against various strains. These findings suggest that the compound may share similar mechanisms of action against microbial targets.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Differences | Unique Features |
|---|---|---|
| 1-(2-Amino-3-(methylthio)phenyl)-2-chloropropan-1-one | Chlorine at position 2 instead of 3 | Different reactivity due to chlorine positioning |
| 1-(2-Amino-3-(methylthio)phenyl)-3-bromopropan-2-one | Bromine instead of chlorine | Potentially different biological activity due to halogen type |
| 1-(2-Amino-3-(methylthio)phenyl)-3-chloropropan-2-ol | Hydroxyl group instead of carbonyl | Increased polarity may enhance solubility in biological systems |
This table highlights how variations in structure can influence the biological activity and therapeutic potential of compounds related to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
